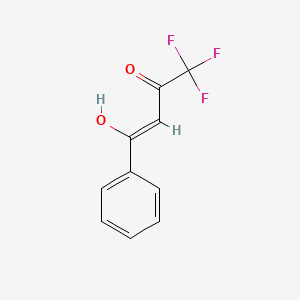

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

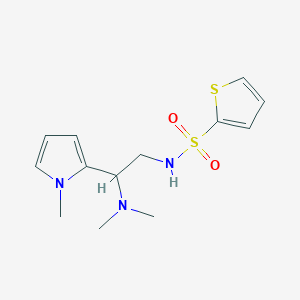

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 is a curcumin analog that was first synthesized in 2008 and has since been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structure Studies

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has been utilized in the synthesis and structural analysis of various compounds. For instance, its derivatives are used in creating metallocyclic MO2(2+) derivatives with unique structures and cation-binding properties (McCormick et al., 2014). Another application involves its use in the synthesis of 3‐Fluorofuran‐2(5H)‐ones, highlighting its versatility in creating novel fluorinated compounds (Pomeisl et al., 2007).

2. Stereoisomerism and Spectroscopic Properties

The compound's stereoisomerism is a significant area of study. Research has shown that it can exist in different isomeric forms, which are influenced by factors like light exposure and atmospheric oxygen (Filyakova et al., 1991). Additionally, its spectroscopic, structural, and conformational properties have been extensively studied, revealing insights into its molecular structure and behavior under various conditions (Hidalgo et al., 2012).

3. Electrolyte Additives in Lithium-Ion Batteries

One of the novel applications of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one derivatives is in lithium-ion batteries. These derivatives have been investigated as potential electrolyte additives, contributing to the formation of solid electrolyte interphase (SEI) and improving battery performance (Kubota et al., 2012).

4. In Synthesis of Regioisomeric Amino Enones

The compound plays a crucial role in synthesizing regioisomeric amino enones. These reactions lead to the creation of unique structures with specific electronic and molecular properties, influencing the way these compounds interact and form crystals (Slepukhin et al., 2020).

5. Luminescent Metal Complexes

Another intriguing application is in the synthesis of luminescent metal complexes. Fluorinated derivatives of the compound have been used to create zinc(II) complexes with significant photoluminescent properties, useful in various optical and electronic applications (Li et al., 2013).

Eigenschaften

IUPAC Name |

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRLQETZGSWUNO-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240136 |

Source

|

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one | |

CAS RN |

41463-86-9 |

Source

|

| Record name | 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)

![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013640.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)